N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]imidazo[1,5-a]pyridine-6-carboxamide
Description
N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]imidazo[1,5-a]pyridine-6-carboxamide is a complex organic compound featuring a unique combination of pyrazole, oxolane, and imidazo[1,5-a]pyridine moieties
Properties
IUPAC Name |
N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]imidazo[1,5-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-11-14(8-19-21(11)2)16-15(5-6-24-16)20-17(23)12-3-4-13-7-18-10-22(13)9-12/h3-4,7-10,15-16H,5-6H2,1-2H3,(H,20,23)/t15-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZZMAKYXWJAGC-JKSUJKDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2C(CCO2)NC(=O)C3=CN4C=NC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)[C@@H]2[C@H](CCO2)NC(=O)C3=CN4C=NC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]imidazo[1,5-a]pyridine-6-carboxamide typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of acetylacetone with hydrazine hydrate under acidic conditions.
Construction of the Oxolane Ring: The oxolane ring is often formed through the cyclization of a suitable diol precursor, which can be achieved using acid catalysts.
Imidazo[1,5-a]pyridine Synthesis: This moiety can be synthesized through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under reflux conditions.
Coupling Reactions: The final step involves coupling the synthesized intermediates using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and oxolane rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the imidazo[1,5-a]pyridine moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]imidazo[1,5-a]pyridine-6-carboxamide is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases due to its ability to modulate biological pathways. Research is ongoing to determine its efficacy and safety as a pharmaceutical agent.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]imidazo[1,5-a]pyridine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. Specific pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]imidazo[1,5-a]pyridine-6-carboxamide
- N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]imidazo[1,5-a]pyridine-5-carboxamide
- N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]imidazo[1,5-a]pyridine-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological activities compared to its analogs. The position of the carboxamide group and the stereochemistry of the oxolane ring are critical factors that influence its interaction with biological targets and its overall chemical reactivity.
This detailed analysis provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
